molecular formula C30H46O2 B14256968 4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol CAS No. 208995-96-4

4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol

Cat. No.: B14256968
CAS No.: 208995-96-4
M. Wt: 438.7 g/mol
InChI Key: CNWVQFXDSFASPQ-UHFFFAOYSA-N
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Description

4’-(Octadecyloxy)[1,1’-biphenyl]-4-ol is an organic compound with the molecular formula C30H46O It is a biphenyl derivative where one of the phenyl rings is substituted with an octadecyloxy group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Octadecyloxy)[1,1’-biphenyl]-4-ol typically involves the etherification of 4-hydroxybiphenyl with octadecanol. The reaction is usually carried out in the presence of a strong base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4’-(Octadecyloxy)[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the hydroxyl group or alter the biphenyl structure.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Products may include 4’-(Octadecyloxy)[1,1’-biphenyl]-4-one or 4’-(Octadecyloxy)[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: Products may include 4’-(Octadecyloxy)[1,1’-biphenyl] or other reduced derivatives.

    Substitution: Products depend on the substituent introduced, such as 4’-(Octadecyloxy)[1,1’-biphenyl]-4-chloride.

Scientific Research Applications

4’-(Octadecyloxy)[1,1’-biphenyl]-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and surfactants.

Mechanism of Action

The mechanism of action of 4’-(Octadecyloxy)[1,1’-biphenyl]-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the octadecyloxy group can interact with lipid membranes, potentially altering their properties. These interactions can influence cellular processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4’-(Octadecyloxy)[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

    4’-(Octadecyloxy)[1,1’-biphenyl]-4-one: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness

4’-(Octadecyloxy)[1,1’-biphenyl]-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its amphiphilic nature makes it particularly interesting for studies involving lipid membranes and surfactant behavior.

Properties

CAS No.

208995-96-4

Molecular Formula

C30H46O2

Molecular Weight

438.7 g/mol

IUPAC Name

4-(4-octadecoxyphenyl)phenol

InChI

InChI=1S/C30H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-32-30-24-20-28(21-25-30)27-18-22-29(31)23-19-27/h18-25,31H,2-17,26H2,1H3

InChI Key

CNWVQFXDSFASPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O

Origin of Product

United States

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